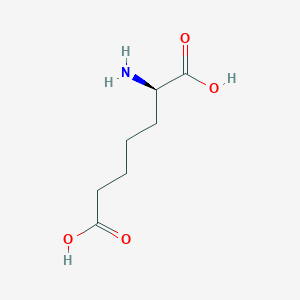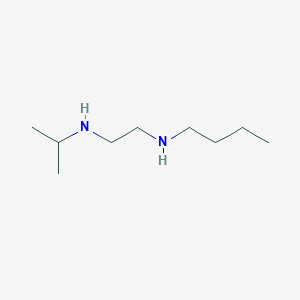
Diethyl (4-aminobutyl)phosphonate oxalate
Übersicht
Beschreibung
Diethyl (4-aminobutyl)phosphonate oxalate, also known as Diethyl- (4-aminobutyl)phosphonat in German and (4-Aminobutyl)phosphonate de diéthyle in French , is a chemical compound with the molecular formula C8H20NO3P . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of Diethyl (4-aminobutyl)phosphonate oxalate consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms . The average mass of the molecule is 209.223 Da, and the monoisotopic mass is 209.118073 Da .Physical And Chemical Properties Analysis
Diethyl (4-aminobutyl)phosphonate oxalate is a white powder that is hygroscopic, meaning it absorbs moisture from the air . The average mass of the molecule is 209.223 Da, and the monoisotopic mass is 209.118073 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Diethyl (4-aminobutyl)phosphonate oxalate and related α-aminophosphonates have been researched for their application in corrosion inhibition. Studies have shown that α-aminophosphonates, including those structurally similar to Diethyl (4-aminobutyl)phosphonate oxalate, are effective corrosion inhibitors for mild steel in hydrochloric acid, a common industrial scenario. These compounds act as mixed type inhibitors with a predominant cathodic inhibition effect. Their efficacy increases with concentration, and their adsorption on metallic surfaces follows specific isotherms, as confirmed through experimental and theoretical methods including SEM and AFM studies (Gupta et al., 2017).
Enzyme Inhibition
Aminophosphonates, closely related to Diethyl (4-aminobutyl)phosphonate oxalate, have been studied for their potential biological activities. These compounds have applications as enzyme inhibitors, with roles in antibacterial, antitumor, and antiviral therapies. Their synthesis often involves the Kabachnik-Fields reaction, which is a method to couple carbonyl, amine, and dialkyl phosphite units (Ouahrouch et al., 2014).
Anticancer Properties
Diethyl (4-aminobutyl)phosphonate oxalate derivatives have been investigated for their anticancer properties, particularly against acute promyelocytic leukemia. Certain aminophosphonates have shown to induce cell cycle arrest and apoptosis in leukemia cell lines, indicating their potential as agents in chemo-differentiation therapy for leukemia and possibly other types of acute myeloid leukemia (Mohammadi et al., 2019).
Safety and Hazards
Diethyl (4-aminobutyl)phosphonate oxalate can cause skin and eye irritation. It may also cause respiratory tract irritation if inhaled . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical aid . If inhaled, the affected person should be moved to fresh air immediately, and if breathing is difficult, oxygen should be given .
Eigenschaften
IUPAC Name |
4-diethoxyphosphorylbutan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P.C2H2O4/c1-3-11-13(10,12-4-2)8-6-5-7-9;3-1(4)2(5)6/h3-9H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZCLQUARLFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCN)OCC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-aminobutyl)phosphonate oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)




![N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine](/img/structure/B1609555.png)

![Methyl [(5-amino-1,3,4-thiadiazol-2-YL)thio]acetate](/img/structure/B1609557.png)



